Boc-Asn(Trt)-OH
Description
Significance of Protected Amino Acids in Peptide Synthesis
Peptide synthesis is the process of chemically linking amino acids together to form a peptide chain. wikipedia.org Amino acids, the building blocks of proteins, possess at least two reactive functional groups: an amino group (-NH2) and a carboxyl group (-COOH). nih.gov To ensure the orderly and precise formation of a peptide bond between the carboxyl group of one amino acid and the amino group of another, it is imperative to temporarily block the other reactive sites in the molecules. creative-peptides.com This is achieved through the use of "protecting groups," which are chemical moieties that selectively mask a functional group to prevent it from participating in unwanted side reactions. wikipedia.orgorganic-chemistry.org
Without the use of protecting groups, the synthesis process would be chaotic, leading to a mixture of incorrect peptide sequences, branched chains, and polymerization. nih.govcreative-peptides.com The protection of the α-amino group, the C-terminal carboxyl group, and any reactive side chains is therefore essential for directing the reaction to form the desired peptide sequence with high yield and purity. nih.govthermofisher.com
Evolution of Protecting Group Strategies in Chemical Synthesis
The field of peptide synthesis has been marked by the continuous development of more efficient and reliable protecting group strategies. nih.gov Early methods in solution-phase synthesis laid the groundwork, but the advent of Solid-Phase Peptide Synthesis (SPPS) by R. Bruce Merrifield revolutionized the field. nih.gov SPPS involves attaching the growing peptide chain to an insoluble solid support, which simplifies the purification process after each coupling step. iris-biotech.de
Two primary strategies have dominated SPPS: the tert-butyloxycarbonyl (Boc) strategy and the 9-fluorenylmethyloxycarbonyl (Fmoc) strategy. wikipedia.orgamericanpeptidesociety.org The Boc strategy, one of the first to be widely adopted, utilizes an acid-labile Boc group to protect the α-amino group. americanpeptidesociety.org Deprotection is typically achieved using a strong acid like trifluoroacetic acid (TFA). libretexts.orgpeptide.com
Later, the Fmoc strategy was introduced, offering a milder alternative. The Fmoc group is base-labile and can be removed with a weak base, such as piperidine (B6355638). americanpeptidesociety.orglibretexts.org This orthogonality between the cleavage conditions for the α-amino protecting group and the acid-labile side-chain protecting groups is a key advantage of the Fmoc strategy. peptide.com
Table 1: Comparison of Boc and Fmoc Protecting Group Strategies
| Feature | Boc (tert-butyloxycarbonyl) Strategy | Fmoc (9-fluorenylmethyloxycarbonyl) Strategy |
|---|---|---|
| α-Amino Protection | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |
| Deprotection Condition | Strong acid (e.g., Trifluoroacetic Acid - TFA) americanpeptidesociety.orgpeptide.com | Weak base (e.g., 20% Piperidine in DMF) americanpeptidesociety.orglibretexts.org |
| Side-Chain Protection | Typically benzyl (B1604629) (Bzl) based, removed with strong acid (e.g., HF) peptide.com | Typically tert-butyl (tBu) based, removed with TFA peptide.com |
| Orthogonality | Not fully orthogonal as both Boc and some side-chain groups are acid-labile peptide.com | Fully orthogonal system peptide.com |
| Advantages | Favored for certain sequences prone to racemization under basic conditions americanpeptidesociety.org | Milder deprotection conditions, compatible with automated synthesizers americanpeptidesociety.org |
| Disadvantages | Requires harsh acidic conditions for final cleavage, which can degrade sensitive peptides americanpeptidesociety.org | The Fmoc group and its byproducts can be problematic in some cases. |
Rationale for the Selection of Boc-Asn(Trt)-OH in Boc- and Fmoc-based Methodologies
The amino acid asparagine (Asn) presents a unique challenge during peptide synthesis due to its side-chain carboxamide group (-CONH2). Under the conditions of peptide coupling, particularly with carbodiimide (B86325) reagents, this side chain can undergo dehydration to form a nitrile or a cyclic imide (aspartimide). nbinno.com Aspartimide formation is a significant side reaction that leads to the deletion of the asparagine residue and the formation of impurities that are difficult to separate from the desired peptide. nbinno.com
To circumvent this issue, the side-chain amide of asparagine must be protected. The trityl (Trt) group, a bulky triphenylmethyl group, has proven to be an effective protecting group for the asparagine side chain. guidechem.compeptide.com The steric hindrance provided by the large trityl group effectively prevents the formation of the cyclic aspartimide intermediate. nbinno.com
This compound, therefore, is a doubly protected amino acid derivative. The Boc group protects the α-amino group, while the Trt group protects the side-chain amide. This dual protection is crucial for the successful incorporation of asparagine into a growing peptide chain.
In Boc-based synthesis , this compound is utilized where the Boc group is selectively removed at each cycle with TFA, while the Trt group remains stable. The Trt group is then typically removed during the final cleavage of the peptide from the resin with a strong acid like hydrofluoric acid (HF). peptide.com
In Fmoc-based synthesis , the analogous compound, Fmoc-Asn(Trt)-OH, is more commonly used. iris-biotech.depeptide.com In this strategy, the Fmoc group is removed by a base, and the acid-labile Trt group is cleaved simultaneously with other t-butyl-based side-chain protecting groups and the peptide from the resin using TFA. nbinno.compeptide.com The use of the Trt group in Fmoc chemistry also offers the added benefit of improving the solubility of the protected asparagine derivative, as Fmoc-Asn-OH has very low solubility in common solvents like DMF. peptide.comchemimpex.com
Table 2: Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | C28H30N2O5 |
| Molecular Weight | 474.55 g/mol |
| Appearance | White to off-white powder guidechem.com |
| Solubility | Soluble in organic solvents like DMF and DCM |
| Boc Group Cleavage | Trifluoroacetic Acid (TFA) peptide.com |
| Trt Group Cleavage | Strong acids like HF or TFA nbinno.compeptide.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-(tritylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O5/c1-27(2,3)35-26(34)29-23(25(32)33)19-24(31)30-28(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18,23H,19H2,1-3H3,(H,29,34)(H,30,31)(H,32,33)/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYGOCFDOBSXROC-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90464258 | |
| Record name | Boc-Asn(Trt)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90464258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132388-68-2 | |
| Record name | Boc-Asn(Trt)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90464258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Boc Asn Trt Oh
Classical Solution-Phase Synthesis Approaches
Classical solution-phase synthesis offers a controlled environment for preparing Boc-Asn(Trt)-OH, allowing for purification at intermediate stages. The typical strategy involves protecting the side chain first, followed by the N-alpha amino group.
The initial step in the synthesis involves the selective protection of the amide nitrogen of the asparagine side chain with a trityl (triphenylmethyl) group. This is commonly achieved by reacting L-asparagine with a tritylating agent, such as trityl chloride (TrCl) or triphenylmethanol (B194598), in the presence of a base. Suitable bases include triethylamine (B128534) (TEA) or pyridine, which neutralize the acid generated during the reaction. The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF), pyridine, or dichloromethane (B109758) (DCM) at ambient temperatures for several hours cymitquimica.comajol.inforesearchgate.net. This process yields Nβ-Trityl-L-asparagine (Asn(Trt)-OH).
Following the successful tritylation of the side chain, the N-alpha amino group of the resulting Asn(Trt)-OH is protected with the tert-butyloxycarbonyl (Boc) group. This is typically accomplished by reacting Asn(Trt)-OH with di-tert-butyl dicarbonate (B1257347) (Boc₂O), also known as Boc anhydride (B1165640). The reaction is often performed in a mixed solvent system, which may include water and an organic solvent such as THF or DMF, in the presence of a base like sodium hydroxide (B78521) (NaOH), sodium bicarbonate (NaHCO₃), or triethylamine (TEA) cymitquimica.comsigmaaldrich.comsigmaaldrich.com. This step converts Asn(Trt)-OH into the target compound, this compound.
Table 1: Typical Conditions for this compound Synthesis
| Step | Key Reagent(s) | Solvent(s) | Base (if applicable) | Typical Conditions | Reported Purity (Final Product) |
| 1. Tritylation of Asparagine Side Chain | Trityl Chloride (TrCl) or Triphenylmethanol | DMF, Pyridine, DCM | TEA, Pyridine | Ambient temperature, hours | N/A (intermediate) |
| 2. Boc Protection of N-alpha Position | Di-tert-butyl dicarbonate (Boc₂O) | DMF, THF, Aqueous/Organic mixtures | NaOH, NaHCO₃, TEA | Ambient temperature, hours | ≥98% (TLC) sigmaaldrich.comsigmaaldrich.com |
Solid-Phase Synthesis Considerations for this compound Precursors
This compound is a standard building block for Boc-based solid-phase peptide synthesis (Boc-SPPS) sigmaaldrich.comsigmaaldrich.comiris-biotech.de. Its preparation for this application involves specific considerations related to its stability and reactivity on the solid support.
When preparing this compound for use in SPPS, the trityl group installation is strategic. The trityl moiety enhances the solubility of the asparagine derivative in solvents used during SPPS, such as DMF or NMP, which is critical for efficient coupling reactions on the resin peptide.comsigmaaldrich.com. Furthermore, the trityl group is acid-labile, allowing for its removal under mild acidic conditions, typically using trifluoroacetic acid (TFA) during the final cleavage step of the peptide from the resin, a hallmark of Boc-SPPS peptide.comthieme-connect.de.
While the target compound is this compound, where the Boc group protects the N-alpha position and the Trt group protects the side chain, the outline specifies "Synthesis of N-alpha-Trt-Asparagine Derivatives." This phrasing can be interpreted in the context of preparing this compound as a precursor for SPPS. Although N-alpha-trityl amino acids have been explored for SPPS researchgate.net, the standard for Boc-SPPS is the N-alpha Boc protection. Therefore, this section focuses on the synthesis of this compound itself, emphasizing its preparation as a high-quality precursor suitable for solid-phase assembly. The synthesis methods described in Section 2.1 are directly applicable to preparing this precursor, ensuring the correct placement of Boc on the alpha-amino group and Trt on the side chain amide.
Compound List:
this compound (Nα-tert-Butoxycarbonyl-Nβ-trityl-L-asparagine)
L-Asparagine
Trityl Chloride (TrCl)
Triphenylmethanol
Di-tert-butyl dicarbonate (Boc₂O)
Nβ-Trityl-L-asparagine (Asn(Trt)-OH)
Conversion to this compound for Specific Applications
The synthesis of this compound from L-asparagine typically involves a two-step protection strategy. Initially, the alpha-amino group of L-asparagine is protected with the tert-butyloxycarbonyl (Boc) group, commonly using Boc anhydride ((Boc)₂O) under basic conditions. Subsequently, the side-chain amide group is protected with the trityl (Trt) group, usually by reacting with trityl chloride (TrCl) in the presence of a suitable base smolecule.comruifuchemical.com.
The primary utility of this compound lies in its role as a building block in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The Boc protecting group is acid-labile and is standard for N-terminal protection in many peptide synthesis strategies thieme-connect.de. The trityl group on the asparagine side chain offers several advantages:
Enhanced Solubility: The bulky, lipophilic trityl group significantly increases the solubility of the asparagine derivative in common organic solvents used during peptide coupling reactions, facilitating smoother and more efficient synthesis smolecule.comsigmaaldrich.com.
Side-Chain Protection: It prevents the amide nitrogen of asparagine from participating in unwanted side reactions, such as cyclization or acylation, which can lead to impurities and reduced yields smolecule.comchemistrydocs.comnih.gov.
Acid Lability: The trityl group is readily removed under mild acidic conditions (e.g., using dilute trifluoroacetic acid or acetic acid), which are often compatible with other protecting groups and the peptide backbone chemistrydocs.comnih.gov. This orthogonality is key in complex synthetic schemes.
The incorporation of this compound allows for the precise construction of peptide sequences, enabling the synthesis of peptides with specific biological activities for research, drug development, and therapeutic applications ontosight.aialfa-chemistry.com.
Green Chemistry Approaches in this compound Synthesis
While the synthesis of protected amino acids like this compound is well-established, there is a growing emphasis on developing more environmentally sustainable methods. Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances throughout the chemical process.
Exploration of Eco-Friendly Solvents
Traditional peptide synthesis often relies on volatile organic compounds (VOCs) such as dichloromethane (DCM), chloroform, and dimethylformamide (DMF), which pose environmental and health risks thieme-connect.de. Research into greener alternatives for this compound synthesis focuses on replacing these solvents with more benign options.
Ethanol (B145695) and Water Mixtures: For certain protection steps, mixtures of ethanol and water, or even pure water, can be explored as greener solvent systems, especially for initial Boc protection of amino acids thieme-connect.de.
Bio-based Solvents: Solvents derived from renewable resources, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or ethyl acetate, are being investigated as replacements for chlorinated solvents.
Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a promising green solvent for various chemical reactions, offering tunable properties and easy separation, although its application in complex amino acid protection might require specialized equipment.
The choice of solvent significantly impacts reaction efficiency, purification, and waste generation. Optimizing solvent systems to minimize environmental footprint is a key aspect of green synthesis thieme-connect.de.
Sustainable Reagent Selection
The selection of reagents plays a vital role in the sustainability of chemical synthesis. For this compound, this involves considering the reagents used for Boc and Trt protection.
Boc Protection: While Boc anhydride is widely used, research into alternative Boc-introducing agents that are less hazardous or generate fewer by-products is ongoing.
Tritylation Reagents: Trityl chloride (TrCl) is the standard reagent for tritylation. Efforts to improve the atom economy of this reaction or explore catalytic methods for trityl group introduction could enhance sustainability. For instance, using trityl alcohol in the presence of an acid catalyst might offer an alternative to trityl chloride, potentially reducing salt by-products.
Catalytic Approaches: Developing catalytic methods for both Boc and Trt protection could significantly reduce reagent usage and waste. For example, exploring enzyme-catalyzed protection or more efficient Lewis acid catalysts for tritylation could be beneficial.
Waste Minimization Strategies
Minimizing waste generation is a cornerstone of green chemistry. Strategies applicable to this compound synthesis include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the reactants into the final product. This reduces the amount of by-products.
Process Intensification: Utilizing techniques like flow chemistry can improve reaction control, reduce reaction times, and minimize solvent usage, thereby decreasing waste.
Efficient Purification: Developing purification methods that are less solvent-intensive, such as crystallization over chromatography, or using more environmentally friendly chromatographic media and solvents.
Protecting Group Design: While Trt is useful, its removal often generates triphenylmethanol or related by-products. Research into more easily removable or recyclable protecting groups, or even "protecting-group-free" synthesis strategies where feasible, represents a long-term goal for waste minimization in peptide chemistry chemistrydocs.comnih.gov.
Role of Boc Asn Trt Oh in Peptide Synthesis Strategies
Comparative Analysis with Fmoc-Asn(Trt)-OH in Fmoc SPPS
Cleavage Conditions and their Implications (TFA for Boc vs. Base for Fmoc)
The Boc strategy in peptide synthesis relies on acid-labile protecting groups, primarily the Boc group itself, which is typically removed using trifluoroacetic acid (TFA) americanpeptidesociety.orgthermofisher.com. Boc-Asn(Trt)-OH is designed to be compatible with this strategy. During the Boc-based SPPS cycle, the Boc group is removed by treatment with TFA, usually in a solution of dichloromethane (B109758) (DCM) peptide.comnih.gov. Simultaneously, or in a subsequent step, the trityl (Trt) protecting group on the asparagine side chain is also removed by acidic conditions, such as TFA peptide.comsigmaaldrich.comug.edu.pl. This acid lability of both the Boc and Trt groups is a key feature of the Boc/Bzl strategy peptide.comresearchgate.net.
In contrast, the Fmoc (9-fluorenylmethyloxycarbonyl) strategy utilizes base-labile protecting groups, typically removed with piperidine (B6355638) americanpeptidesociety.orgthermofisher.com. The trityl group is acid-labile, meaning it is not removed under the basic conditions used for Fmoc deprotection. If one were to use a trityl-protected amino acid in an Fmoc strategy, the Trt group would remain on the side chain throughout the synthesis and require a separate acidic cleavage step at the end, often with TFA peptide.com. The Boc strategy, by employing TFA for both Boc and Trt group removal, offers a more integrated approach for asparagine protection within its framework. While Fmoc chemistry is often favored for its milder conditions, Boc chemistry remains valuable, particularly for sequences prone to racemization under basic conditions americanpeptidesociety.org. The final cleavage of the peptide from the resin in Boc chemistry typically requires stronger acidic conditions than Fmoc chemistry, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), which also serve to remove any remaining acid-labile side-chain protecting groups peptide.compeptide.com.
Impact on Racemization during Peptide Bond Formation
Racemization, the loss of stereochemical integrity at the α-carbon of an amino acid, is a significant concern in peptide synthesis. The choice of coupling reagents and conditions plays a crucial role in minimizing this side reaction. Carbodiimide (B86325) reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are commonly used for peptide bond formation. However, carbodiimide activation alone can lead to partial racemization. The addition of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) is critical for suppressing racemization by forming more stable activated esters peptide.combachem.comamericanpeptidesociety.orgjpt.comchempep.com.
While the Trt group itself does not directly prevent racemization, its presence on the asparagine side chain can indirectly contribute to better coupling efficiency and potentially reduced racemization by improving the solubility of the asparagine derivative peptide.compeptide.com. Poorly soluble amino acid derivatives can lead to incomplete coupling and prolonged reaction times, increasing the risk of racemization. Coupling reagents such as phosphonium (B103445) salts (e.g., BOP, PyBOP) and uronium/aminium salts (e.g., HBTU, HATU) are known for their high coupling efficiency and low racemization rates, making them suitable for use with this compound peptide.comjpt.com. For instance, HBTU, when used with HOBt, can reduce racemization to insignificant levels peptide.com. Certain bases used in coupling, like diisopropylethylamine (DIPEA), have been noted to potentially induce racemization with specific amino acids like Cys(Trt) and Ser(tBu), suggesting that careful selection of bases and coupling reagents is paramount when working with sensitive amino acids, including asparagine derivatives chempep.com.
Addressing Challenges in Asparagine and Glutamine Amide Dehydration
Asparagine and glutamine residues are prone to dehydration, a side reaction that can occur during the activation and coupling steps of peptide synthesis. This process involves the formation of a cyclic succinimide (B58015) intermediate, which can lead to the formation of undesired byproducts, such as nitriles or isoaspartyl linkages, and can also promote racemization peptide.comug.edu.plpeptide.comnih.govresearchgate.netwikipedia.orgiris-biotech.depeptide.comthermofisher.comjournals.co.zanih.goviris-biotech.de. The amide nitrogen of the asparagine side chain can nucleophilically attack the activated carboxyl group, initiating the dehydration process nih.govresearchgate.netwikipedia.orgacs.orgru.nl.
The trityl (Trt) protecting group on the asparagine side chain is specifically employed to mitigate this dehydration. By sterically hindering the amide nitrogen and potentially altering its electronic properties, the Trt group effectively prevents the intramolecular cyclization and subsequent dehydration reactions peptide.compeptide.comiris-biotech.depeptide.comthermofisher.comjournals.co.zanih.govpeptide.com. This protection is particularly important when using carbodiimide coupling reagents, which can otherwise promote the formation of nitriles from the amide side chains of asparagine and glutamine peptide.compeptide.compeptide.comiris-biotech.depeptide.com. The improved solubility of Trt-protected asparagine derivatives in common peptide synthesis solvents like DMF also contributes to more efficient coupling and reduced side reactions peptide.compeptide.com. When this compound is used, the Trt group remains intact during the Boc deprotection steps with TFA and is removed along with the Boc group during the final cleavage from the resin peptide.comsigmaaldrich.comug.edu.pl.
Data Table: Comparison of Boc and Fmoc Strategies for Asparagine Incorporation
| Feature | Boc Strategy (with this compound) | Fmoc Strategy (with Fmoc-Asn(Trt)-OH) |
| Nα-Deprotection | Acid-labile (e.g., TFA) | Base-labile (e.g., Piperidine) |
| Side Chain (Asn) Protection | Trityl (Trt) - Acid-labile | Trityl (Trt) - Acid-labile |
| Final Cleavage | Strong acids (e.g., HF, TFMSA, TFA) | TFA (typically milder than Boc final cleavage) |
| Dehydration Mitigation | Trt group effectively prevents dehydration during coupling. | Trt group effectively prevents dehydration during coupling. |
| Racemization Risk | Generally lower under basic conditions; Boc is favored for sequences prone to base-induced racemization. | Higher risk of racemization under basic conditions; requires careful use of coupling additives. |
| Solubility | Trt protection improves solubility of Asn derivatives. | Trt protection significantly improves solubility of Asn derivatives compared to unprotected Asn. |
| Orthogonality | Boc and Trt are both acid-labile, requiring careful cleavage conditions. | Fmoc (base-labile) and Trt (acid-labile) are orthogonal. |
| Typical Applications | Complex peptides, sequences prone to base-induced racemization. | General peptide synthesis, automated synthesis, base-sensitive peptides. |
Compound List:
this compound (Nα-tert-Butyloxycarbonyl-Nγ-trityl-L-asparagine)
Fmoc-Asn(Trt)-OH (Nα-9-Fluorenylmethyloxycarbonyl-Nγ-trityl-L-asparagine)
Asparagine (Asn)
Glutamine (Gln)
Trityl (Trt)
tert-Butyloxycarbonyl (Boc)
9-Fluorenylmethyloxycarbonyl (Fmoc)
Trifluoroacetic Acid (TFA)
Dichloromethane (DCM)
1-Hydroxybenzotriazole (HOBt)
1-Hydroxy-7-azabenzotriazole (HOAt)
Dicyclohexylcarbodiimide (DCC)
Diisopropylcarbodiimide (DIC)
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP)
O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HBTU)
O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (B81430) (TBTU)
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP)
N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU)
N,N-Diisopropylethylamine (DIPEA)
Collidine
Deprotection Mechanisms and Strategies Involving Boc Asn Trt Oh
Acid-Mediated Cleavage of the Boc Group
The Boc group is a cornerstone of the Boc/Bzl protection strategy in solid-phase peptide synthesis (SPPS), serving as a temporary shield for the Nα-amino group. peptide.com Its removal is a critical step, typically achieved through acidolysis, which must be carefully controlled to avoid premature cleavage of more acid-labile, "permanent" side-chain protecting groups. peptide.compeptide.com
Trifluoroacetic Acid (TFA) as a Primary Reagent
Trifluoroacetic acid (TFA) is the reagent of choice for the deprotection of the Boc group. bzchemicals.comorganic-chemistry.org The process is generally carried out using a solution of TFA in a solvent like dichloromethane (B109758) (DCM). peptide.combzchemicals.com In the Boc/Bzl protection scheme, the Boc group's lability to moderate acid conditions (e.g., 25-50% TFA in DCM) allows for its selective removal while the benzyl-based side-chain protecting groups remain intact, as they require much stronger acids like hydrofluoric acid (HF) for cleavage. peptide.compeptide.comresearchgate.net
The mechanism involves the protonation of the Boc group by TFA, which subsequently fragments to release the free amine as a TFA salt, along with carbon dioxide and a highly reactive tert-butyl cation. peptide.combzchemicals.com Following deprotection, the resulting TFA salt of the peptide-resin must be neutralized to the free amine before the coupling of the next amino acid can proceed. peptide.com
Role of Scavengers in Preventing Side Reactions
The cleavage of the Boc group generates electrophilic tert-butyl cations that can cause problematic side reactions. peptide.comorganic-chemistry.org These cations can alkylate nucleophilic residues within the peptide sequence, particularly those with sensitive side chains such as tryptophan, methionine, and cysteine. peptide.compeptide.comacs.org This can lead to the formation of undesired peptide side products. peptide.com
To prevent these side reactions, scavengers are added to the cleavage cocktail. acs.orgacs.org These are nucleophilic compounds that react with and neutralize the carbocations before they can modify the peptide. organic-chemistry.org The choice of scavenger depends on the amino acid composition of the peptide. Common scavengers and their primary targets are detailed in the table below.
| Scavenger | Target/Function | Reference |
| Thioanisole | A common scavenger used to trap carbocations. Can suppress alkylation side reactions. | ajol.infopeptide.com |
| 1,2-Ethanedithiol (EDT) | An effective scavenger, particularly for peptides containing Arg(Pmc) and Trp(Boc). | ajol.infosigmaaldrich.com |
| Triisopropylsilane (TIS) | Efficiently quenches highly stabilized cations, such as those from Trt groups, and is a non-odorous substitute for EDT. | peptide.comsigmaaldrich.com |
| Water | Often included in cleavage cocktails to hydrolyze carbocations. | acs.org |
| Phenol | Thought to offer some protection to tyrosine and tryptophan residues. | sigmaaldrich.com |
| Dimethylsulfide (DMS) | Can prevent the oxidation of methionine residues during cleavage. | peptide.com |
Formation of Tert-butyl Cations and Their Mitigation
The core issue during Boc deprotection is the formation of the tert-butyl cation (tBu⁺). peptide.compeptide.com This occurs when the Boc group is cleaved under acidic conditions. organic-chemistry.org The liberated tBu⁺ is a potent electrophile that can react with any available nucleophile. peptide.com In the context of peptide synthesis, the side chains of certain amino acids are particularly vulnerable. For instance, the indole (B1671886) ring of tryptophan, the thioether of methionine, and the thiol of cysteine can be readily alkylated by tBu⁺. peptide.compeptide.comacs.org
Mitigation of these side reactions is achieved almost exclusively through the use of scavengers in the TFA cleavage solution. peptide.comacs.org These scavengers, such as thiols and silanes, are present in excess and rapidly trap the tBu⁺ cations. acs.orgsigmaaldrich.com For example, dithioethane (DTE) can be added to the cleavage solution to scavenge tert-butyl cations and prevent the formation of peptide side products. peptide.com The reaction between the scavenger and the carbocation is much faster than the alkylation of the peptide residues, thus effectively protecting the integrity of the synthetic peptide. The tert-butyl cation can also react with TFA to form tert-butyl trifluoroacetate, an active alkylating agent that can be destroyed by the same scavengers. researchgate.net
Selective Removal of the Trityl Side-Chain Protecting Group
The trityl (Trt) group is frequently used to protect the side-chain amide of asparagine (Asn) and glutamine (Gln) in Fmoc-based SPPS to prevent dehydration side reactions and improve solubility. bzchemicals.compeptide.com In the context of Boc-Asn(Trt)-OH, the Trt group serves as a permanent side-chain protecting group that is typically removed during the final cleavage step. However, its distinct acid lability compared to benzyl-type groups is a key feature of its chemistry.
Acid Lability of the Trityl Group
The trityl group is known for its high sensitivity to acid. researchgate.netiris-biotech.de Its acid lability stems from the stability of the trityl carbocation that is generated upon cleavage, which is stabilized by the three phenyl rings. iris-biotech.de This makes the Trt group significantly more acid-labile than the tert-butyl (tBu) group used for protecting other side chains like those of aspartic acid or glutamic acid. iris-biotech.decblpatras.gr
The Trt group can be removed under very mild acidic conditions, such as 1% TFA in DCM, which allows for its selective cleavage while tBu-based groups remain intact. researchgate.netiris-biotech.desigmaaldrich.com This property is particularly exploited in Fmoc/tBu strategies for on-resin side-chain modifications. cblpatras.gr In a Boc/Bzl strategy, both the Boc and Trt groups are acid-labile, but their cleavage kinetics differ. The Trt group is generally removed during the final, strong-acid cleavage step (e.g., with HF or high-concentration TFA) that also removes benzyl-type protectors. peptide.com However, problems have been observed with sluggish deprotection of N-terminal Asn(Trt) residues. thermofisher.com
Optimization of Cleavage Time for Complete Deprotection
While the Trt group is highly acid-labile, its removal is not always straightforward, and cleavage conditions may require optimization. Research has shown that when an Asn(Trt) residue is at the N-terminus of a peptide, the removal of the Trt group can be slow. peptide.comsigmaaldrich.com Incomplete deprotection can lead to a heterogeneous final product.
To ensure complete removal of the Trt group, especially from a sterically hindered or N-terminal position, extending the cleavage time is often necessary. sigmaaldrich.comthermofisher.com For example, a standard 2-hour cleavage may be insufficient, and extending the time to 4 hours or more might be required for complete deprotection. sigmaaldrich.comthermofisher.com It is often recommended to perform a trial cleavage and monitor the deprotection over time using HPLC to determine the optimal conditions for a specific peptide sequence. sigmaaldrich.com In some cases, repeated cleavage with fresh reagents is advised if complete deprotection is not achieved in the initial timeframe. sigmaaldrich.com
Challenges with Sluggish Deprotection of N-terminal Asn(Trt)
A significant challenge encountered during the final cleavage and deprotection steps in Solid-Phase Peptide Synthesis (SPPS) is the slow removal of the trityl (Trt) protecting group from an N-terminal asparagine residue. peptide.comsigmaaldrich.comnih.gov While the Trt group is generally considered labile and is readily cleaved by trifluoroacetic acid (TFA), its removal rate is substantially hindered when the Asn(Trt) is located at the N-terminus of the peptide chain. peptide.comadvancedchemtech.compeptide.com
This phenomenon of incomplete deprotection is attributed to the proximity of the bulky trityl group to the free α-amino group at the N-terminus. nih.gov Research has demonstrated that under standard deprotection conditions, which are typically sufficient for internal Asn(Trt) residues or N-terminal Gln(Trt), the deprotection of N-terminal Asn(Trt) is often incomplete, leading to lower yields and product impurities. nih.gov The time required for complete removal can increase significantly, from a standard 1-2 hours to over 4 hours in some cases. advancedchemtech.compeptide.comug.edu.pl
To overcome this challenge, several strategies have been developed:
Extended Deprotection Time: The most straightforward approach is to prolong the exposure of the peptide-resin to the TFA cleavage cocktail. peptide.comsigmaaldrich.comadvancedchemtech.compeptide.com Extending the cleavage time to 4 hours or more is often recommended to ensure complete removal of the N-terminal Trt group. sigmaaldrich.comthermofisher.com
Alternative Protecting Groups: For sequences where sluggish deprotection is a major concern, alternative, more acid-labile protecting groups can be employed. The methyltrityl (Mtt) group, for instance, has been shown to provide rapid and complete deprotection under conditions where the Trt group is problematic. nih.gov Another alternative is the cyclopropyldimethylcarbinyl (Cpd) group, which also demonstrates faster deprotection kinetics for N-terminal Asn. ug.edu.plthermofisher.com
Deprotection Challenges and Solutions for N-terminal Asn(Trt)
| Challenge | Cause | Recommended Strategy | Alternative Protecting Groups | Reference |
|---|---|---|---|---|
| Sluggish/Incomplete Deprotection | Proximity of the Trt group to the N-terminal α-amino group. | Extend TFA cleavage time (e.g., >2-4 hours). | Methyltrityl (Mtt), Cyclopropyldimethylcarbinyl (Cpd). | peptide.comsigmaaldrich.comnih.govthermofisher.com |
| Low Yield/Impure Product | Residual Trt-protected peptide after standard cleavage. | Optimize cleavage conditions via test cleavages. | Utilize more acid-labile groups for the N-terminal Asn. | sigmaaldrich.comnih.gov |
Compatibility with other Acid-Labile Protecting Groups
The utility of this compound in complex peptide synthesis, particularly in Fmoc/tBu strategies, is greatly enhanced by the specific acid lability of the Trt group, which allows for orthogonal deprotection schemes. iris-biotech.decblpatras.gr Orthogonality in this context means that multiple protecting groups can be selectively removed in any order under different chemical conditions. iris-biotech.de
The Trt group is part of a family of acid-labile protecting groups, and its compatibility with others is determined by their relative sensitivity to acid. The general order of lability for commonly used trityl-based groups is: Trt > Mtt > Mmt. peptide.com The Trt group is typically removed during the final cleavage step with a high concentration of TFA (e.g., 90-95%). peptide.comiris-biotech.de This makes it compatible with "permanent" protecting groups used in the Fmoc/tBu strategy, such as the tert-butyl (tBu) group for Ser, Thr, Asp, and Glu, which are also removed under these strong acid conditions. iris-biotech.decblpatras.gr
The key to orthogonal strategies lies in pairing the Trt group with other groups that are labile to much milder acidic conditions. For instance, the Methoxytrityl (Mmt) and Methyltrityl (Mtt) groups can be removed with very dilute TFA solutions (e.g., 1-1.5% TFA in DCM), conditions under which the Trt and tBu groups remain stable. peptide.comiris-biotech.de This differential lability is exploited for on-resin modifications, such as side-chain cyclization or the attachment of labels. peptide.comiris-biotech.de
The Trt group is also compatible with other classes of protecting groups, such as the acid-labile 2-chlorotrityl (Clt) resins, allowing for the synthesis of protected peptide fragments. peptide.com Furthermore, it can be used in conjunction with non-acid-labile groups like Alloc (allyloxycarbonyl), which is removed by palladium catalysis, or base-labile groups like Dde, providing multiple levels of orthogonality. peptide.com
Compatibility of Trt with Other Acid-Labile Protecting Groups
| Protecting Group | Typical Deprotection Condition | Compatibility with Asn(Trt) | Application | Reference |
|---|---|---|---|---|
| tert-butyl (tBu) | High TFA (~95%) | Compatible (cleaved simultaneously) | Standard Fmoc/tBu SPPS | iris-biotech.decblpatras.gr |
| Methyltrityl (Mtt) | Dilute TFA (~1.5%) | Orthogonal | On-resin side-chain modification | peptide.comiris-biotech.de |
| Methoxytrityl (Mmt) | Dilute TFA (~1%) | Orthogonal | On-resin side-chain modification | peptide.comiris-biotech.de |
| 2-chlorotrityl (Clt) Resin | Mild acetic acid conditions | Compatible (Trt group is stable) | Synthesis of protected peptide fragments | peptide.com |
| Acetamidomethyl (Acm) | Iodine or Hg(OAc)₂ | Orthogonal | Selective disulfide bond formation | peptide.com |
Advanced Applications and Methodological Enhancements
Utilization in the Synthesis of Complex Peptide Sequences
The synthesis of long and complex peptides is often fraught with difficulties, including poor solubility and the tendency of peptide chains to aggregate. The choice of protecting groups for amino acid residues plays a pivotal role in mitigating these issues. Boc-Asn(Trt)-OH, in particular, offers significant advantages in the assembly of such challenging sequences.
Addressing "Difficult Sequences" and Aggregation
"Difficult sequences" are peptide chains that are prone to forming stable secondary structures, such as β-sheets, which can lead to intermolecular aggregation. nih.gov This aggregation can hinder the accessibility of the N-terminus of the growing peptide chain, resulting in incomplete coupling reactions and the formation of deletion sequences. These sequences often contain a high proportion of hydrophobic or β-branched amino acids. nih.gov
The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy for solid-phase peptide synthesis (SPPS) is often preferred for synthesizing these difficult sequences. researchgate.netiris-biotech.de The repetitive treatment with trifluoroacetic acid (TFA) to remove the Boc group can disrupt the temporary peptide-resin aggregates that are a common issue in the alternative Fmoc-SPPS strategy. researchgate.net
The use of the bulky trityl (Trt) group for the side-chain protection of asparagine in this compound is particularly beneficial in preventing aggregation. researchgate.net The steric hindrance provided by the Trt group disrupts the hydrogen bonding between peptide chains that leads to the formation of aggregates. While Fmoc-Asn(Trt)-OH is also used for this purpose, the Boc-based approach can offer advantages in specific contexts, particularly when dealing with sequences prone to aggregation. researchgate.netaltabioscience.com For instance, in the synthesis of a hydrophobic transmembrane peptide, a Boc-based strategy yielded significantly better results than an Fmoc-based one due to improved resin swelling and reduced aggregation. nih.gov
Synthesis of Peptides with Post-Translational Modifications
Post-translational modifications (PTMs) are crucial for the biological function of many proteins. The chemical synthesis of peptides containing PTMs, such as glycosylation or phosphorylation, requires protecting group strategies that are compatible with the sensitive modified residues. altabioscience.comsigmaaldrich.com
The synthesis of glycopeptides, for example, often involves the incorporation of glycosylated amino acid building blocks. technoprocur.cznih.gov this compound can be a key component in the synthesis of N-linked glycopeptides, where a glycan is attached to the side-chain amide of an asparagine residue. fu-berlin.de The trityl group provides stable protection for the asparagine side chain during the coupling of other amino acids, and its removal under acidic conditions is compatible with many glycosidic linkages. nih.gov
Incorporation into Peptide Ligation Strategies
Native chemical ligation (NCL) is a powerful technique for the synthesis of large peptides and proteins by joining smaller, unprotected peptide fragments. scispace.comwikipedia.orgnih.gov A typical NCL reaction involves a peptide with a C-terminal thioester and another with an N-terminal cysteine. wikipedia.orgnih.gov
The synthesis of peptide thioesters can be more straightforward using the Boc-SPPS strategy. iris-biotech.deethz.ch this compound can be incorporated into peptide fragments that are destined for ligation. However, ligation at asparagine residues can be challenging due to side reactions like aspartimide formation, which can lead to the formation of β-linked byproducts. researchgate.netnih.gov Careful optimization of ligation conditions, such as pH, temperature, and the use of thiol additives, is often necessary to achieve good yields of the desired product. nih.gov Despite these challenges, successful ligations at Asn-Xaa sites have been reported, enabling the synthesis of complex proteins. nih.gov
Role in the Synthesis of Isotope-Labeled Peptide Standards
Stable isotope-labeled peptides have become indispensable tools in quantitative proteomics, where they are used as internal standards for the accurate quantification of proteins in complex biological samples. isotope.comoup.comnih.gov These standards are chemically identical to their endogenous counterparts but are mass-shifted due to the incorporation of heavy isotopes such as ¹³C or ¹⁵N. chempep.com
The synthesis of these labeled peptides is typically achieved through SPPS, using isotopically labeled amino acid building blocks. oup.com Stable isotope-labeled versions of this compound, such as those containing ¹³C and/or ¹⁵N, are commercially available and can be readily incorporated into peptide sequences. isotope.com The use of this compound in this context follows standard SPPS protocols, with the key difference being the use of the labeled amino acid derivative. The resulting labeled peptide can then be used to spike into a biological sample, enabling precise quantification of the target protein by mass spectrometry. nih.gov
Investigations into Racemization Suppression
Maintaining the stereochemical integrity of amino acids during peptide synthesis is paramount, as racemization can lead to the formation of diastereomeric impurities that are difficult to separate and can have altered biological activity.
Studies on Alpha-Carbon Racemization during Activation and Coupling
Racemization at the α-carbon is a significant risk during the activation of the carboxylic acid group of an amino acid for coupling. bachem.commdpi.com The mechanism often involves the formation of a 5(4H)-oxazolone intermediate, which can readily tautomerize to a form where the α-proton is lost, leading to racemization. mdpi.com Urethane-based protecting groups like Boc and Fmoc are known to suppress racemization during activation and coupling. bachem.comnih.gov
The bulky trityl group on the side chain of asparagine in this compound also plays a role in suppressing racemization. It is thought to exert an electron-withdrawing effect that helps to stabilize the α-carbon, making the α-proton less acidic and therefore less susceptible to abstraction by base. Studies have shown that the use of Trt-protected asparagine can result in very low levels of racemization (<0.5%).
However, the choice of coupling reagents and reaction conditions can also significantly influence the extent of racemization. peptide.comnih.govchempep.com For instance, the use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can minimize racemization by forming less reactive intermediates. peptide.com Conversely, certain bases used for in situ neutralization can promote racemization. peptide.com Therefore, while this compound is inherently resistant to racemization, careful optimization of the coupling protocol is still necessary to ensure the highest possible chiral purity of the final peptide.
| Parameter | Finding | Reference(s) |
| Aggregation | Boc/Bzl strategy is often preferred for "difficult sequences" as TFA treatment can disrupt aggregates. | researchgate.net |
| Aggregation | The bulky Trt group on this compound helps prevent interchain hydrogen bonding and aggregation. | researchgate.net |
| Post-Translational Modifications | This compound is used in the synthesis of N-linked glycopeptides. | fu-berlin.de |
| Peptide Ligation | Boc-SPPS is well-suited for preparing peptide thioesters needed for Native Chemical Ligation. | iris-biotech.deethz.ch |
| Peptide Ligation | Ligation at Asn residues can be complicated by aspartimide formation. | researchgate.netnih.gov |
| Isotope Labeling | Stable isotope-labeled this compound is used to synthesize peptide standards for quantitative proteomics. | isotope.comoup.com |
| Racemization | The Trt group on the asparagine side chain helps suppress racemization at the α-carbon. | |
| Racemization | Urethane protecting groups like Boc generally suppress racemization during coupling. | bachem.comnih.gov |
| Racemization | Coupling reagents and additives like HOBt can significantly impact the level of racemization. | peptide.com |
Influence of Solvent Polarity on Racemization
The stereochemical purity of amino acids is paramount in peptide synthesis, as racemization can lead to the formation of diastereomeric peptides with altered biological activities. The choice of solvent is a critical factor that influences the rate of racemization during the activation and coupling steps of peptide bond formation. unive.it The mechanism of racemization often involves the formation of an intermediate oxazolone (B7731731) (or azlactone), which can lose its stereochemical configuration through deprotonation at the alpha-carbon, particularly in the presence of a base. unive.it
The polarity of the solvent system can significantly impact this process. While highly polar aprotic solvents like N,N-Dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are frequently used due to their excellent solvating properties for protected amino acids, they can also facilitate racemization. nih.govpeptide.com Research indicates that the solvent environment affects the stability of the chiral center. unive.it For instance, studies on peptide couplings have shown that solvent choice is a matter of balancing substrate solubility and minimizing side reactions like racemization. unive.it
General findings in peptide synthesis suggest that less polar solvents may help to suppress racemization. One common strategy is the addition of dichloromethane (B109758) (DCM) as a cosolvent to DMF or NMP, which can reduce the extent of racemization. mesalabs.com Conversely, other solvents like tetrahydrofuran (B95107) (THF) have been associated with higher rates of racemization in certain coupling reactions. nih.gov The solubility of the protected amino acid is also a key consideration; this compound exhibits good solubility in polar aprotic solvents such as DMF and DCM. The interplay between the coupling reagent, the base, and the solvent ultimately determines the level of epimerization. nih.gov
The following table summarizes the general influence of solvent type on racemization during peptide coupling, based on established principles in peptide chemistry.
| Solvent Type | Representative Solvents | General Influence on Racemization | Rationale |
| Polar Aprotic | DMF, NMP, DMSO | Can promote racemization | These solvents effectively solvate ions and support the formation of the oxazolone intermediate, which is susceptible to racemization. unive.itnih.gov |
| Non-polar/Less Polar Aprotic | DCM, Toluene | Generally suppresses racemization | Lower polarity can disfavor the formation or stabilization of the charged intermediates required for the racemization pathway. mesalabs.com |
| Polar Protic | Water, Alcohols | Variable; can be suppressive | While not always practical for SPPS, water can sometimes favor the desired reaction over racemization by acting as a nucleophile. unive.it |
This table represents generalized trends in peptide chemistry. Specific outcomes for this compound would also depend on the coupling reagents and reaction conditions.
Application in DNA-Encoded Chemical Libraries (DELs)
DNA-Encoded Libraries (DELs) represent a powerful technology for the discovery of novel bioactive molecules by enabling the synthesis and screening of vast numbers of compounds. delivertherapeutics.com The synthesis of DELs requires chemical reactions that are compatible with the DNA tag, which is sensitive to harsh conditions, particularly strong acids. delivertherapeutics.comacs.org
The use of amino acids in DELs, especially for creating peptide-based libraries, introduces specific challenges related to protecting group strategy. delivertherapeutics.com The asparagine (Asn) residue is particularly problematic. While often used unprotected in standard peptide synthesis, attempts to couple unprotected asparagine during solution-phase synthesis for DELs have failed under various conditions. delivertherapeutics.comacs.org A significant side reaction for asparagine is the dehydration of its side-chain amide to a nitrile, a known risk in peptide chemistry. delivertherapeutics.comacs.org
To overcome these issues, side-chain protection is necessary. The trityl (Trt) group is a suitable protecting group for the asparagine side-chain amide. The compound Nα-Fmoc-L-Asn(Trt)-OH has been shown to be relatively successful in coupling to a DNA headpiece, where the unprotected version failed. delivertherapeutics.comacs.org This highlights the necessity of the Trt group for incorporating asparagine into DNA-encoded peptides.
For DEL applications, the Nα-protecting group must also be chosen carefully. While the accompanying article discusses the Fmoc group, the Boc group is also widely used in DEL synthesis. nih.gov The Boc protecting group is compatible with certain DNA-compatible removal conditions, such as carefully controlled basic or thermal methods, although traditional strong acid cleavage is not feasible. delivertherapeutics.comacs.org Therefore, this compound serves as a critical building block, providing both the necessary side-chain protection to prevent side reactions and an Nα-protecting group that can be managed within the constraints of DEL synthesis. nih.gov The use of such orthogonally protected amino acids is a cornerstone of building complex and diverse libraries. nih.gov
Analytical and Characterization Methodologies in Research
Purity Assessment Techniques for Boc-Asn(Trt)-OH
Ensuring the high purity of this compound is critical, as impurities can lead to truncated or modified peptide sequences, compromising experimental outcomes.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity of this compound. It allows for the separation and quantification of the target compound from any synthetic by-products, starting materials, or degradation products. Manufacturers commonly report purity levels exceeding 98.0% as determined by HPLC chemimpex.comruifuchemical.comruifuchemical.comtcichemicals.comglentham.com. For instance, one supplier specifies a purity of greater than 98.0% (HPLC), with a specific batch analysis yielding 99.28% ruifuchemical.com. While specific mobile phase compositions and gradient profiles for this compound are often proprietary or detailed in specific research protocols, typical HPLC analyses for protected amino acids involve reversed-phase chromatography using gradients of water and acetonitrile, often with acidic modifiers like trifluoroacetic acid (TFA) scienceopen.comnih.gov. The presence of a single major peak in an HPLC chromatogram, with minimal impurity peaks, signifies high purity omizzur.com. The provision of a Certificate of Analysis (COA) that includes HPLC data is standard practice for commercial suppliers omizzur.com.
Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective method for monitoring the purity of this compound and for tracking reaction progress during its synthesis or use. A common observation in TLC analysis of pure this compound is the presence of a single spot, indicating a homogeneous compound under the chosen chromatographic conditions omizzur.com. Purity assessments often state "≥98% (TLC)" sigmaaldrich.comsigmaaldrich.com. Although specific solvent systems for TLC are not universally published, common eluents for Boc-protected amino acids might include mixtures of ethyl acetate/hexane or chloroform/methanol, often with a small percentage of acetic acid or TFA to improve separation and spot visualization sigmaaldrich.comsigmaaldrich.comcenmed.com.
Mass Spectrometry (MS) is indispensable for confirming the molecular weight and thus the identity of this compound. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be employed to generate molecular ions. The molecular formula of this compound is C₂₈H₃₀N₂O₅, corresponding to a molecular weight of approximately 474.55-474.56 g/mol omizzur.combiosynth.commedchemexpress.comruifuchemical.comglentham.comsigmaaldrich.comacmec.com.cnpeptide.com. LC-MS analysis, which couples HPLC separation with mass detection, can provide both purity assessment and molecular weight confirmation simultaneously. For related compounds, LC-MS has shown characteristic retention times and mass-to-charge ratios ([M+H]⁺ at m/z 445.18 for a similar derivative), confirming the presence of the expected molecular species scienceopen.com. Quality analysis reports often include MS data to verify the compound's identity omizzur.com.
Characterization of the Protected Amino Acid and Intermediates
Beyond purity, the precise structural elucidation of this compound is achieved through various spectroscopic methods.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is the gold standard for confirming the detailed structure of this compound. These techniques provide information about the chemical environment of each atom within the molecule.
¹H NMR Spectroscopy: ¹H NMR spectra for this compound are expected to show characteristic signals corresponding to the tert-butyloxycarbonyl (Boc) group, the trityl (Trt) protecting group, and the asparagine backbone and side chain. The tert-butyl protons of the Boc group typically appear as a singlet around 1.4 ppm, while the numerous aromatic protons of the trityl group produce complex multiplets in the 7.0-7.5 ppm region scienceopen.com. The asparagine moiety will exhibit signals for its α-carbon proton, β-methylene protons, and amide protons, with their exact chemical shifts influenced by the protecting groups and solvent scienceopen.com. Reports often confirm that the ¹H NMR spectra are "Consistent" or "Conforms to Structure" omizzur.comruifuchemical.comglentham.com.
¹³C NMR Spectroscopy: ¹³C NMR provides complementary structural information by identifying the different carbon environments. Characteristic signals would include those for the carbonyl carbons of the Boc group and the asparagine residue, the quaternary carbon of the tert-butyl group, and the various aromatic carbons of the trityl substituent scienceopen.com.
Table 1: Key Spectroscopic and Physical Properties of this compound
| Property | Specification/Value | Reference(s) |
| Molecular Formula | C₂₈H₃₀N₂O₅ | omizzur.combiosynth.comruifuchemical.com |
| Molecular Weight | 474.55 - 474.56 g/mol | omizzur.combiosynth.comruifuchemical.com |
| Appearance | White to off-white powder | omizzur.comruifuchemical.comglentham.com |
| Melting Point | 200.0 - 205.0 °C (decomposition) | omizzur.combiosynth.comruifuchemical.com |
| Specific Rotation [α]²⁰/D | -16.5 to -25.0 ° (c=1, methanol) | omizzur.comruifuchemical.comsigmaaldrich.com |
| Purity (HPLC) | ≥ 98.0% | ruifuchemical.comtcichemicals.comglentham.com |
| Purity (TLC) | ≥ 98% (single spot observed) | omizzur.comsigmaaldrich.com |
| ¹H NMR | Consistent with structure; characteristic Boc (tBu ~1.4 ppm) and Trt signals. | omizzur.comscienceopen.com |
| ¹³C NMR | Conforms to structure; characteristic signals for Boc, Trt, and Asn moieties. | scienceopen.comnih.gov |
| Storage Temperature | 2-8 °C or 15-25 °C | omizzur.comsigmaaldrich.com |
Elemental analysis provides a quantitative determination of the elemental composition of a compound, serving as a fundamental check of its empirical formula. For this compound, elemental analysis would confirm the presence and proportion of carbon, hydrogen, and nitrogen, which should align with the theoretical values calculated from its molecular formula (C₂₈H₃₀N₂O₅) nih.govrsc.orgrsc.org. While specific percentage results from elemental analysis are not detailed in the provided snippets, this method is a standard practice to validate the purity and elemental composition of synthesized compounds.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing Boc-Asn(Trt)-OH with high purity?
- Methodological Answer : Synthesis requires strict control of reaction conditions (temperature, solvent selection, and coupling agents). The tert-butoxycarbonyl (Boc) and trityl (Trt) protecting groups must be selectively introduced to prevent side reactions. Post-synthesis, purification via reversed-phase HPLC or flash chromatography is critical to isolate the compound. Characterization should include NMR (¹H, ¹³C), mass spectrometry, and HPLC to confirm identity and purity (>95%) .
Q. How does the trityl (Trt) group in this compound influence its stability during peptide synthesis?
- Methodological Answer : The Trt group protects the amide side chain of asparagine during solid-phase peptide synthesis (SPPS) under acidic conditions. However, it is labile to prolonged exposure to trifluoroacetic acid (TFA) during deprotection. Researchers should optimize cleavage protocols (e.g., using 1% TFA in dichloromethane for minimal side-chain degradation) and monitor stability via LC-MS at each step .
Q. What analytical techniques are essential for validating this compound in peptide intermediates?
- Methodological Answer : A combination of techniques is required:
- NMR Spectroscopy : To confirm stereochemistry and absence of racemization.
- Mass Spectrometry (MS) : For molecular weight verification (expected m/z: 374.4 for this compound).
- HPLC : To assess purity and detect trace impurities (e.g., deprotected byproducts).
- FT-IR : To verify functional groups (e.g., carbonyl peaks at ~1700 cm⁻¹).
Cross-referencing with literature data (e.g., CAS 132388-68-2) ensures consistency .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound solubility data across different solvents?
- Methodological Answer : Solubility discrepancies often arise from variations in solvent polarity, temperature, and hydration states. Systematic testing in solvents like DMF, DCM, and THF under controlled conditions (e.g., 25°C vs. 40°C) is recommended. Documenting solvent-solute interactions via Hansen solubility parameters and comparing with computational models (e.g., COSMO-RS) can clarify inconsistencies .
Q. What strategies mitigate side reactions during this compound incorporation into acid-sensitive peptides?
- Methodological Answer :
- Deprotection Optimization : Use milder acids (e.g., 0.5% TFA) or orthogonal protecting groups (e.g., Fmoc for backbone protection).
- Coupling Agents : Replace HOBt/DIC with Oxyma Pure/COMU to reduce racemization risk.
- Real-Time Monitoring : Use in-line FT-IR or LC-MS to detect premature deprotection or aggregation.
Case studies in β-sheet-prone peptides highlight the need for iterative protocol adjustments .
Q. How can researchers validate the reproducibility of this compound-based peptide synthesis across laboratories?
- Methodological Answer : Implement standardized protocols (e.g., ISO/IEC 17025) with detailed meta
- Reagent Batches : Track lot-specific variations in this compound purity (e.g., water content ≤0.5%).
- Instrument Calibration : Ensure consistent HPLC column performance and MS ionization settings.
- Inter-Lab Comparisons : Share raw data (NMR spectra, chromatograms) via repositories like Zenodo for cross-validation.
Reproducibility studies in glycopeptide synthesis demonstrate the impact of these measures .
Q. What are the implications of this compound’s stereochemical integrity in enantioselective drug design?
- Methodological Answer : Racemization during synthesis can alter biological activity. Researchers should:
- Monitor Chiral Purity : Use chiral HPLC or circular dichroism (CD) spectroscopy.
- Temperature Control : Maintain coupling steps below 25°C to minimize epimerization.
- Computational Modeling : Predict conformational stability using molecular dynamics simulations.
Studies on asparagine-linked glycans emphasize the correlation between stereochemical purity and receptor binding .
Key Considerations for Research Design
- Contradiction Management : Address conflicting data by cross-validating with multiple analytical techniques (e.g., NMR + MS + HPLC) and referencing primary literature (e.g., Beilstein Journal guidelines) .
- Ethical Reporting : Follow ACS Inclusivity Style Guide principles when documenting demographic data in biomedical studies involving peptide derivatives .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
